molecular formula C15H19N3O3 B613014 H-Orn-AMC hydrochloride salt CAS No. 98516-75-7

H-Orn-AMC hydrochloride salt

Cat. No. B613014
CAS RN: 98516-75-7
M. Wt: 289.33
InChI Key:
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Description

H-Orn-AMC hydrochloride salt is a chemical compound . Salts are ionic compounds with a net charge of zero. They are produced when cations and anions form electrostatic forces of attraction .


Molecular Structure Analysis

The molecular structure of salts is greatly affected by their salt forms . The choice of a particular salt formulation is based on numerous factors such as API chemistry, intended dosage form, pharmacokinetics, and pharmacodynamics .


Chemical Reactions Analysis

Amines are bases; they react with acids to form salts . Salts of aniline are properly named as anilinium compounds, but an older system is used to name drugs: the salts of amine drugs and hydrochloric acid .


Physical And Chemical Properties Analysis

Salts have some characteristic physical properties: they are brittle, are mostly soluble in water and other polar solvents, can be acidic or basic or neutral, can conduct electricity, and have high melting points because of strong electrostatic interactions between oppositely charged ions .

Safety and Hazards

The safety data sheet for H-Orn-AMC hydrochloride salt provides information about its safety and hazards . It’s important to refer to these documents for detailed safety measures and handling instructions.

Future Directions

The future directions of H-Orn-AMC hydrochloride salt could involve improving its solubility, a common challenge with many pharmaceutical compounds . The formation of unique salt products is one approach to address physicochemical and biological concerns such as stability, toxicity, poor absorption, and issues related to manufacturing processes .

properties

IUPAC Name

2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3.ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCHHFCGQYGJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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